molecular formula C15H15N3O5S B5658156 ETHYL 2-[2-(3-METHYL-4-NITROBENZAMIDO)-1,3-THIAZOL-4-YL]ACETATE

ETHYL 2-[2-(3-METHYL-4-NITROBENZAMIDO)-1,3-THIAZOL-4-YL]ACETATE

Cat. No.: B5658156
M. Wt: 349.4 g/mol
InChI Key: LAQSUDXMKAVPKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL 2-[2-(3-METHYL-4-NITROBENZAMIDO)-1,3-THIAZOL-4-YL]ACETATE is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are known for their diverse biological activities and are commonly found in various pharmaceutical and industrial applications . This compound, in particular, is characterized by its unique structure, which includes a thiazole ring, a nitrobenzamide group, and an ethyl acetate moiety.

Preparation Methods

The synthesis of ETHYL 2-[2-(3-METHYL-4-NITROBENZAMIDO)-1,3-THIAZOL-4-YL]ACETATE typically involves multiple steps. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

ETHYL 2-[2-(3-METHYL-4-NITROBENZAMIDO)-1,3-THIAZOL-4-YL]ACETATE undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong acids or bases. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

ETHYL 2-[2-(3-METHYL-4-NITROBENZAMIDO)-1,3-THIAZOL-4-YL]ACETATE has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 2-[2-(3-METHYL-4-NITROBENZAMIDO)-1,3-THIAZOL-4-YL]ACETATE involves its interaction with specific molecular targets. The nitrobenzamide group can interact with enzymes and proteins, inhibiting their activity. The thiazole ring can also interact with nucleic acids, affecting cellular processes. These interactions lead to the compound’s antimicrobial and antifungal effects .

Comparison with Similar Compounds

ETHYL 2-[2-(3-METHYL-4-NITROBENZAMIDO)-1,3-THIAZOL-4-YL]ACETATE can be compared with other thiazole derivatives such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 2-[2-[(3-methyl-4-nitrobenzoyl)amino]-1,3-thiazol-4-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O5S/c1-3-23-13(19)7-11-8-24-15(16-11)17-14(20)10-4-5-12(18(21)22)9(2)6-10/h4-6,8H,3,7H2,1-2H3,(H,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAQSUDXMKAVPKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)C2=CC(=C(C=C2)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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